1-(1-(5-Bromonicotinoyl)pyrrolidin-3-yl)ethanone
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Overview
Description
1-(1-(5-Bromonicotinoyl)pyrrolidin-3-yl)ethanone is a synthetic organic compound that features a pyrrolidine ring attached to a brominated nicotinoyl group
Preparation Methods
The synthesis of 1-(1-(5-Bromonicotinoyl)pyrrolidin-3-yl)ethanone typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.
Bromination: The nicotinoyl group is brominated at the 5-position using brominating agents such as bromine or N-bromosuccinimide.
Coupling Reaction: The brominated nicotinoyl group is then coupled with the pyrrolidine ring through a condensation reaction, often using reagents like acetic anhydride or other coupling agents.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent reaction conditions.
Chemical Reactions Analysis
1-(1-(5-Bromonicotinoyl)pyrrolidin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
1-(1-(5-Bromonicotinoyl)pyrrolidin-3-yl)ethanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Biological Studies: It is used in research to understand its effects on cellular pathways and its potential as a therapeutic agent.
Industrial Applications: The compound’s unique structural properties make it a candidate for use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(1-(5-Bromonicotinoyl)pyrrolidin-3-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
1-(1-(5-Bromonicotinoyl)pyrrolidin-3-yl)ethanone can be compared with other similar compounds, such as:
1-(1-(5-Chloronicotinoyl)pyrrolidin-3-yl)ethanone: Similar structure but with a chlorine atom instead of bromine.
1-(1-(5-Fluoronicotinoyl)pyrrolidin-3-yl)ethanone: Contains a fluorine atom in place of bromine.
1-(1-(5-Methylnicotinoyl)pyrrolidin-3-yl)ethanone: Features a methyl group instead of a halogen.
These compounds share structural similarities but differ in their chemical reactivity and biological activity, highlighting the unique properties of this compound.
Properties
IUPAC Name |
1-[1-(5-bromopyridine-3-carbonyl)pyrrolidin-3-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O2/c1-8(16)9-2-3-15(7-9)12(17)10-4-11(13)6-14-5-10/h4-6,9H,2-3,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAOIQNILDBKNAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCN(C1)C(=O)C2=CC(=CN=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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